molecular formula C8H12N4O2S B12929527 N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide CAS No. 61785-19-1

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide

Katalognummer: B12929527
CAS-Nummer: 61785-19-1
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: UBPQFRSKEXWWAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide typically involves the reaction of 5-acetamido-1,3,4-thiadiazole with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Eigenschaften

CAS-Nummer

61785-19-1

Molekularformel

C8H12N4O2S

Molekulargewicht

228.27 g/mol

IUPAC-Name

N-[5-[acetyl(ethyl)amino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H12N4O2S/c1-4-12(6(3)14)8-11-10-7(15-8)9-5(2)13/h4H2,1-3H3,(H,9,10,13)

InChI-Schlüssel

UBPQFRSKEXWWAZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=NN=C(S1)NC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.